molecular formula C13H20BrN3O B10912159 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

Cat. No.: B10912159
M. Wt: 314.22 g/mol
InChI Key: CWXPRRQHMDSMPA-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with cyclohexylamine.

    Formation of the propanamide linkage: The final step involves the formation of the propanamide linkage through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The cyclohexyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a cyclohexyl group. This combination of structural features may impart distinct physicochemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-cyclohexylpropanamide

InChI

InChI=1S/C13H20BrN3O/c1-9-12(14)8-17(16-9)10(2)13(18)15-11-6-4-3-5-7-11/h8,10-11H,3-7H2,1-2H3,(H,15,18)

InChI Key

CWXPRRQHMDSMPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC2CCCCC2

Origin of Product

United States

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